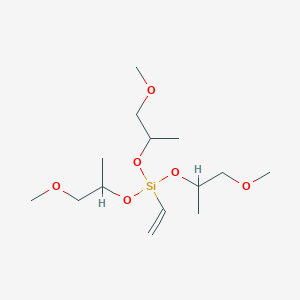
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl- is a complex organosilicon compound. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex organosilicon compounds typically involves multiple steps, including the formation of silicon-oxygen bonds and the introduction of functional groups. Common reagents might include silanes, alcohols, and catalysts such as platinum or palladium complexes.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Organosilicon compounds can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the silicon atom, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield silanols, while substitution could produce various organosilicon derivatives.
Scientific Research Applications
Chemistry
In chemistry, organosilicon compounds are used as intermediates in the synthesis of more complex molecules. They are also studied for their unique properties, such as thermal stability and resistance to oxidation.
Biology
In biology, these compounds may be used in the development of new biomaterials or as part of drug delivery systems due to their biocompatibility.
Medicine
In medicine, organosilicon compounds are explored for their potential use in pharmaceuticals, particularly in the design of new drugs with improved efficacy and reduced side effects.
Industry
Industrially, organosilicon compounds are used in the production of silicones, which are employed in a wide range of applications, from sealants and adhesives to medical devices and electronics.
Mechanism of Action
The mechanism of action of organosilicon compounds depends on their specific structure and functional groups. They may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved can vary widely, from enzymes and receptors to DNA and cell membranes.
Comparison with Similar Compounds
Similar Compounds
Siloxanes: Compounds containing silicon-oxygen bonds, used in various industrial applications.
Silanes: Simple silicon-hydrogen compounds, often used as precursors in chemical synthesis.
Organosilanes: Silicon-containing organic compounds with diverse applications in materials science and chemistry.
Uniqueness
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl- is unique due to its specific structure, which may impart distinct chemical and physical properties. Its multiple oxygen and silicon atoms, along with various functional groups, make it a versatile compound for research and industrial applications.
Properties
CAS No. |
96195-81-2 |
|---|---|
Molecular Formula |
C14H30O6Si |
Molecular Weight |
322.47 g/mol |
IUPAC Name |
ethenyl-tris(1-methoxypropan-2-yloxy)silane |
InChI |
InChI=1S/C14H30O6Si/c1-8-21(18-12(2)9-15-5,19-13(3)10-16-6)20-14(4)11-17-7/h8,12-14H,1,9-11H2,2-7H3 |
InChI Key |
VYRWPZSNSTTXSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)O[Si](C=C)(OC(C)COC)OC(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


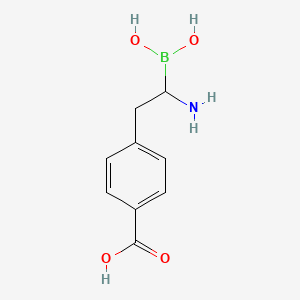
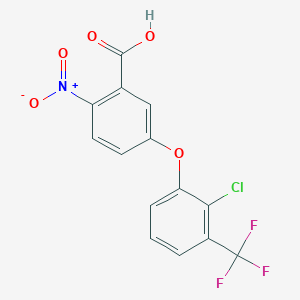
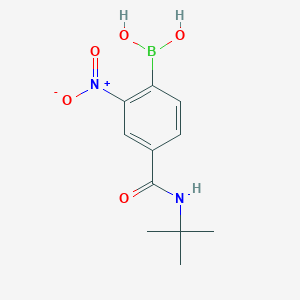


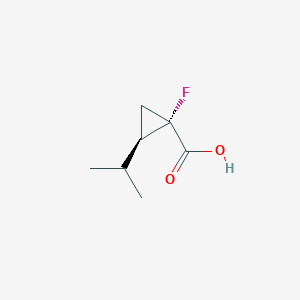
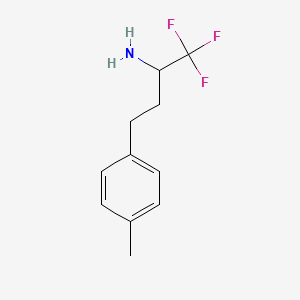

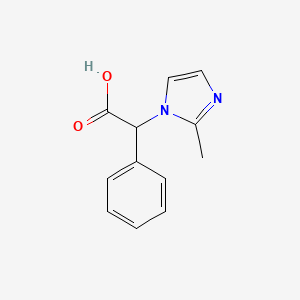
![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
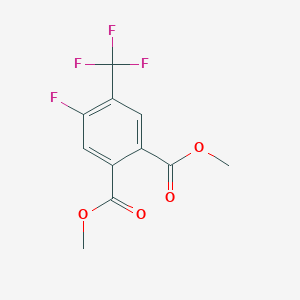
![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)

![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)
